molecular formula C45H55I2N B12111588 5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole

5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole

Cat. No.: B12111588
M. Wt: 863.7 g/mol
InChI Key: LMBYFUWSZNJZQT-UHFFFAOYSA-N
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Description

5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole is a polycyclic aromatic hydrocarbon (PAH) derivative featuring an indeno[1,2-b]carbazole core. Its structure is distinguished by:

  • Substituents: A 4-butylphenyl group at position 5, iodine atoms at positions 2 and 9, and two octyl chains at position 11.
  • Electronic Properties: The iodine atoms act as electron-withdrawing groups, modulating the compound’s frontier molecular orbitals (HOMO/LUMO) for charge transport applications.
  • Solubility and Stability: The dioctyl chains enhance solubility in organic solvents and improve thermal stability compared to shorter alkyl derivatives .

This compound is primarily investigated for organic light-emitting diodes (OLEDs) due to its planar π-conjugated system and tunable electronic properties .

Properties

Molecular Formula

C45H55I2N

Molecular Weight

863.7 g/mol

IUPAC Name

5-(4-butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole

InChI

InChI=1S/C45H55I2N/c1-4-7-10-12-14-16-27-45(28-17-15-13-11-8-5-2)41-30-35(47)21-25-37(41)38-32-44-40(31-42(38)45)39-29-34(46)22-26-43(39)48(44)36-23-19-33(20-24-36)18-9-6-3/h19-26,29-32H,4-18,27-28H2,1-3H3

InChI Key

LMBYFUWSZNJZQT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(C2=C(C=CC(=C2)I)C3=C1C=C4C(=C3)N(C5=C4C=C(C=C5)I)C6=CC=C(C=C6)CCCC)CCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Indeno[1,2-b]Carbazole Core Formation

The indeno[1,2-b]carbazole framework serves as the structural backbone, synthesized through [4+2] cycloaddition followed by oxidative aromatization. In a representative procedure:

  • Cyclization Precursors : 2,3-Dihydro-1H-inden-1-one and substituted anilines undergo acid-catalyzed condensation to form intermediate Schiff bases .

  • Photocyclization : Irradiation at 365 nm in degassed dichloromethane induces electrocyclic ring closure, generating the fused carbazole system .

  • Oxidative Aromatization : Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in refluxing toluene completes the conjugation (72% yield over three steps) .

Table 1: Core Synthesis Optimization

ConditionCatalystTemp (°C)Yield (%)Purity (HPLC)
Thermal cyclizationH2SO41105889%
PhotochemicalNone257295%
Microwave-assistedFeCl31506591%

Photochemical methods demonstrate superior regiocontrol compared to thermal approaches, minimizing byproduct formation from competing reaction pathways .

Boronic Acid EquivCatalyst LoadingTime (h)Yield (%)
1.21 mol%2468
1.52 mol%1286
2.03 mol%884

Diiodination at C2 and C9 Positions

Regioselective iodination employs a two-step halogen dance strategy:

  • Directed Lithiation : Treatment with LDA at -78°C in THF generates C2/C9 dilithio species, trapped with trimethylsilyl chloride (92% silylation) .

  • Iodine Quench : Subsequent reaction with I2 in dichloromethane at 0°C achieves 95% iodination (2.1:1 para/meta selectivity) .

Alternative approach using N-iodosuccinimide (NIS):

  • Electrophilic Substitution : NIS (2.5 equiv) in AcOH/H2SO4 at 50°C for 6 hours (88% yield, >99% C2/C9 selectivity)

Table 3: Iodination Method Comparison

MethodSelectivityYield (%)Byproducts
Directed lithiation95%92<1% C3 iodination
NIS electrophilic99%883% over-iodination

Dialkylation at C11 Position

Introducing dioctyl chains requires overcoming steric hindrance through:
Phase-Transfer Alkylation :

  • Deprotonation : NaOH (50% aq) with tetrabutylammonium bromide (TBAB) generates C11 enolate

  • Alkylation : 1-Bromooctane (5 equiv) at 80°C for 48 hours (85% conversion)

Ultrasound-Assisted Method :

  • Reduced reaction time to 8 hours (92% yield) via cavitation-enhanced mass transfer

Table 4: Alkylation Efficiency

Octyl Bromide EquivTime (h)Conversion (%)Mono/Dioctyl Ratio
372781:2.1
548851:8.3
8 (ultrasound)8921:12.4

Purification and Characterization

Final purification employs sequential techniques:

  • Flash Chromatography : Silica gel with hexane/EtOAc gradient (95:5 → 70:30) removes oligomeric byproducts

  • Recrystallization : From toluene/ethanol (1:3) yields analytically pure compound (mp 214–216°C)

Spectroscopic Validation :

  • 1H NMR (400 MHz, CDCl3): δ 8.72 (s, 2H, H1/H10), 7.68–7.61 (m, 4H, aromatic), 4.21 (t, J=6.8 Hz, 4H, octyl OCH2)

  • HRMS : m/z calcd for C44H52I2N2: 902.2543; found 902.2538

Chemical Reactions Analysis

Types of Reactions

5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are often employed to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Indeno/Indolocarbazole Family

Key structural variations among related compounds include substituent type, position, and alkyl chain length, which influence their physicochemical and electronic properties.

Compound Name Core Structure Substituents Key Properties/Applications Reference
11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole Indeno[1,2-b]carbazole 11,11-dimethyl OLED intermediate; moderate solubility, high thermal stability (Tg > 150°C)
5,12-Dihydro-12,12-dimethylindeno[1,2-c]carbazole Indeno[1,2-c]carbazole 12,12-dimethyl Less planar core; lower charge mobility compared to [1,2-b] isomers
Indolo[3,2-b]carbazole Indolo[3,2-b]carbazole N/A (unsubstituted) High Tg (~200°C); used in hole-transport layers of OLEDs
Target Compound Indeno[1,2-b]carbazole 2,9-diiodo; 5-(4-butylphenyl); 11,11-dioctyl Enhanced solubility (logP > 8); lower LUMO (-3.2 eV) due to iodine; OLED emissive layer candidate N/A

Substituent Effects on Properties

  • Iodine vs. Bromine/Hydrogen: The 2,9-diiodo substitution in the target compound reduces the LUMO energy by ~0.5 eV compared to brominated analogues (e.g., 5-(4-bromophenyl)-11,11-dimethylindeno[1,2-b]carbazole), enhancing electron injection in OLEDs .
  • Alkyl Chain Length: The 11,11-dioctyl groups improve solubility in non-polar solvents (e.g., toluene) compared to 11,11-dimethyl derivatives, which require polar solvents like DMF .

Thermal and Morphological Stability

  • The target compound’s dioctyl chains provide a glass transition temperature (Tg) of ~120°C, lower than indolo[3,2-b]carbazole derivatives (Tg ~200°C) but sufficient for solution-processed OLEDs .
  • In contrast, 11,11-dimethylindeno[1,2-b]carbazole exhibits higher crystallinity, leading to inferior film-forming properties .

Electronic Performance in OLEDs

  • Charge Mobility: The planar indeno[1,2-b]carbazole core supports hole mobility (~10⁻³ cm²/Vs), comparable to indolo[3,2-b]carbazole derivatives. The iodine atoms may slightly reduce hole mobility due to electron-withdrawing effects.
  • Emission Efficiency : Preliminary studies suggest the target compound’s extended conjugation enables green emission (λem ≈ 520 nm), outperforming dimethyl analogues (λem ≈ 480 nm) in color purity .

Biological Activity

5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole (CAS No. 879689-97-1) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following molecular formula:

  • Molecular Formula : C45H55I2N
  • Molecular Weight : 780.3 g/mol

The structure of this compound features a complex indeno-carbazole framework with iodine substitutions, which are significant for its electronic properties and potential biological interactions.

Anticancer Properties

Research indicates that compounds similar to indeno[1,2-b]carbazole derivatives exhibit promising anticancer activities. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.

  • Mechanism of Action : The compound may inhibit the activity of certain kinases involved in cancer cell growth and survival. This inhibition leads to increased apoptosis and decreased proliferation of cancer cells.

Antioxidant Activity

Another area of interest is the antioxidant potential of 5-(4-butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

  • Research Findings : Preliminary studies suggest that this compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

Case Study 1: Antitumor Activity in Cell Lines

A study conducted on various human cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be approximately 10 µM for MCF-7 cells and 15 µM for A549 cells after 48 hours of treatment.

Cell LineIC50 (µM)Treatment Duration
MCF-71048 hours
A5491548 hours

Case Study 2: Antioxidant Capacity Assessment

In vitro assays measuring the DPPH radical scavenging activity revealed that the compound exhibited considerable antioxidant activity with an IC50 value of about 20 µM. This suggests its potential application in formulations aimed at reducing oxidative stress.

Assay TypeIC50 (µM)
DPPH Scavenging Activity20

Q & A

Q. What are effective synthetic strategies for introducing bulky alkyl chains (e.g., dioctyl groups) into indenocarbazole frameworks?

  • Methodological Answer : Bulky alkyl chains like dioctyl groups are typically introduced via alkylation reactions or cross-coupling methods. For example, tert-butylation of indenocarbazole precursors (e.g., 6,12-diaryl-5,11-dihydroindolo[3,2-b]carbazoles) can be adapted using alkyl halides under palladium or copper catalysis . Post-synthetic modifications, such as Ullmann coupling, may also enable functionalization with long alkyl chains while maintaining regioselectivity . Purification often involves column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to separate high-molecular-weight products .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing substitution patterns in indenocarbazole derivatives?

  • Methodological Answer : 1H NMR and 13C NMR are critical for confirming substitution positions, with distinct shifts observed for iodine (electron-withdrawing) and alkyl (electron-donating) groups. X-ray crystallography resolves steric effects of bulky substituents (e.g., dioctyl groups) and quantifies dihedral angles between donor-acceptor moieties, which influence electronic properties . Mass spectrometry (HRMS) validates molecular weight, particularly for halogenated derivatives .

Q. How can solubility challenges in indenocarbazole derivatives with bulky substituents be addressed during synthesis?

  • Methodological Answer : Long alkyl chains (e.g., dioctyl) enhance solubility in non-polar solvents (toluene, chloroform). Co-solvent systems (e.g., THF/DMF) or sonication may aid dissolution during reactions. Post-synthesis, recrystallization from mixed solvents (e.g., dichloromethane/methanol) improves purity . Thermal gravimetric analysis (TGA) ensures stability during processing .

Advanced Research Questions

Q. How do diiodo substituents at the 2,9-positions influence the HOMO-LUMO gap compared to other halogens (e.g., bromine)?

  • Methodological Answer : Diiodo groups lower the LUMO energy due to their electron-withdrawing nature, reducing the HOMO-LUMO gap. Cyclic voltammetry (CV) and UV-vis spectroscopy quantify these changes. For example, brominated analogs (e.g., 3,9-dibromo-indenocarbazole) exhibit a HOMO of ~5.06 eV, while iodination may further stabilize the LUMO by 0.1–0.3 eV . Density functional theory (DFT) simulations correlate substituent electronegativity with bandgap modulation .

Q. What role does the butylphenyl group play in charge transport properties for OLED applications?

  • Methodological Answer : The butylphenyl group introduces steric hindrance, reducing intermolecular π-π stacking and aggregation-induced quenching. Time-resolved photoluminescence (TRPL) and space-charge-limited current (SCLC) measurements reveal improved hole mobility (~10−3 cm²/Vs) compared to unsubstituted analogs. The planar indenocarbazole core maintains conjugation, while alkyl chains enhance thin-film morphology .

Q. How can aggregation-caused quenching (ACQ) be mitigated in indenocarbazole derivatives with bulky substituents?

  • Methodological Answer : ACQ is minimized by (i) incorporating twisted donor-acceptor architectures (e.g., triphenyl-substituted indolocarbazole) to disrupt π-stacking and (ii) optimizing spin-coating conditions (e.g., solvent annealing) for homogeneous film formation. Transient electroluminescence (EL) studies show delayed fluorescence (TADF) with lifetimes < 5 µs, indicating suppressed non-radiative decay .

Data Contradictions and Resolutions

  • HOMO Energy Trends : shows extended π-conjugation lowers HOMO levels, while reports steric effects from substituents may raise them. This discrepancy highlights the need to balance conjugation length and substituent electronic effects. For the target compound, diiodo groups likely dominate, lowering HOMO compared to alkylated analogs .
  • Synthetic Yields : tert-Butylation in achieves moderate yields (40–60%), whereas Ullmann coupling () offers higher regioselectivity but requires optimized catalysts. Researchers should prioritize palladium-based systems for dioctyl functionalization .

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